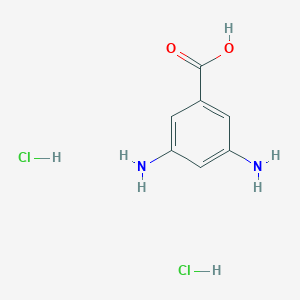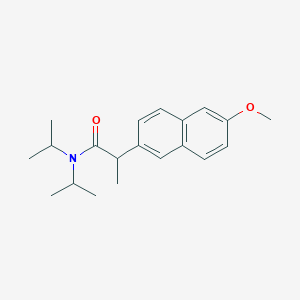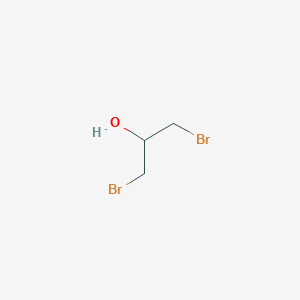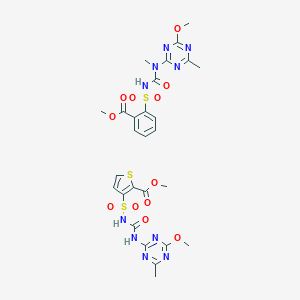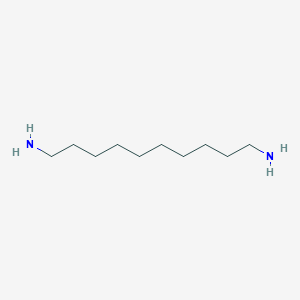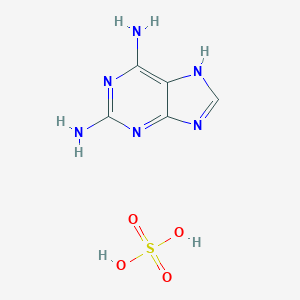
2-Bromo-2-méthylmalonate de diéthyle
Vue d'ensemble
Description
Diethyl 2-bromo-2-methylmalonate is an organic compound with the molecular formula C8H13BrO4. It is a colorless to almost colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Diethyl 2-bromo-2-methylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anticonvulsants and sedatives.
Industry: It is used in the production of polymers and as a reagent in the manufacture of fine chemicals.
Mécanisme D'action
Target of Action
Diethyl 2-bromo-2-methylmalonate is primarily used as an initiator in the atom transfer radical polymerization of methyl methacrylate . Its primary targets are the monomers in the polymerization reaction, specifically methyl methacrylate .
Mode of Action
The compound interacts with its targets by initiating the polymerization process. It acts as a source of radicals, which are necessary for the polymerization of methyl methacrylate . The bromine atom in the compound is particularly important in this process, as it can easily form a radical .
Biochemical Pathways
The primary biochemical pathway affected by Diethyl 2-bromo-2-methylmalonate is the polymerization of methyl methacrylate. This process involves the formation of a polymer chain from individual monomers, a process that is initiated by the radicals provided by Diethyl 2-bromo-2-methylmalonate .
Result of Action
The result of the action of Diethyl 2-bromo-2-methylmalonate is the formation of a polymer chain from individual methyl methacrylate monomers . This process results in the creation of a new material with properties that are distinct from the original monomers.
Action Environment
The action of Diethyl 2-bromo-2-methylmalonate can be influenced by various environmental factors. For example, the temperature and pressure of the reaction environment can affect the rate of polymerization . Additionally, the presence of other substances in the reaction mixture can also influence the action of the compound.
Analyse Biochimique
Biochemical Properties
Diethyl 2-bromo-2-methylmalonate is used to introduce the 2-bromo-2-methylmalonate moiety into organic molecules, allowing for the synthesis of various complex organic compounds . The mode of action involves the electrophilic bromine atom of the compound reacting with the nucleophile, resulting in the displacement of the bromine atom and the formation of a new covalent bond .
Molecular Mechanism
The molecular mechanism of Diethyl 2-bromo-2-methylmalonate involves the electrophilic bromine atom of the compound reacting with a nucleophile, resulting in the displacement of the bromine atom and the formation of a new covalent bond . This reaction is utilized in the development of novel organic molecules and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-bromo-2-methylmalonate can be synthesized through the bromination of diethyl methylmalonate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of diethyl 2-bromo-2-methylmalonate involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-bromo-2-methylmalonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diethyl 2-methylmalonate.
Polymerization Reactions: It acts as an initiator in atom transfer radical polymerization (ATRP) of methyl methacrylate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Polymerization Reactions: Catalysts such as copper(I) bromide (CuBr) and ligands like N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA) are used in ATRP.
Major Products Formed
Substitution Reactions: Products include various substituted malonates depending on the nucleophile used.
Reduction Reactions: The major product is diethyl 2-methylmalonate.
Polymerization Reactions: The product is typically a polymer such as polymethyl methacrylate (PMMA).
Comparaison Avec Des Composés Similaires
Diethyl 2-bromo-2-methylmalonate can be compared with other similar compounds such as:
Diethyl bromomalonate: Similar in structure but lacks the methyl group, making it less sterically hindered.
Dimethyl bromomalonate: Similar in reactivity but has different solubility and boiling point characteristics.
Diethyl dibromomalonate: Contains two bromine atoms, making it more reactive in substitution reactions.
Each of these compounds has unique properties that make them suitable for specific applications, but diethyl 2-bromo-2-methylmalonate is particularly valued for its balance of reactivity and stability.
Propriétés
IUPAC Name |
diethyl 2-bromo-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLQAXTUGPUBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183518 | |
| Record name | Diethyl bromomethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29263-94-3 | |
| Record name | 1,3-Diethyl 2-bromo-2-methylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29263-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl bromomethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029263943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29263-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl bromomethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl bromomethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diethyl 2-bromo-2-methylmalonate in Atom Transfer Radical Polymerization (ATRP)?
A: Diethyl 2-bromo-2-methylmalonate acts as an initiator in ATRP. [, ] This controlled polymerization technique relies on a reversible activation-deactivation cycle involving the transfer of a halogen atom, in this case, bromine, from the initiator to a transition metal catalyst. This process generates radicals that initiate the polymerization of monomers.
Q2: How does the structure of Diethyl 2-bromo-2-methylmalonate influence its function as an ATRP initiator?
A2: The bromine atom in Diethyl 2-bromo-2-methylmalonate is bonded to a tertiary carbon atom. This weak C-Br bond is crucial for the initiation step in ATRP. The tertiary carbon radical formed upon homolytic cleavage is relatively stable, allowing for controlled polymerization. Additionally, the two ester groups provide steric hindrance, potentially influencing the polymerization kinetics and polymer properties.
Q3: Can you provide examples of specific polymers synthesized using Diethyl 2-bromo-2-methylmalonate as an ATRP initiator in the provided research?
A3: The provided research highlights the successful synthesis of various polymers using Diethyl 2-bromo-2-methylmalonate as an ATRP initiator:
- Poly(glycidyl methacrylate): This polymer was synthesized using Diethyl 2-bromo-2-methylmalonate under ICAR ATRP conditions with a copper catalyst and a reducing agent. [] This process allowed for control over molecular weight and distribution.
- Poly(4-vinylphenyloxirane): This epoxide-containing polymer was synthesized using Diethyl 2-bromo-2-methylmalonate and various multi-functional 2-bromoisobutyrates as initiators. [] The study also demonstrated the creation of block copolymers by chain extending bromine-capped polystyrene with 4-vinylphenyloxirane.
- Star-shaped polymers: Using tri-, tetra-, and hexafunctional 2-bromoisobutyrates, alongside Diethyl 2-bromo-2-methylmalonate as initiators, researchers achieved the synthesis of well-defined star-shaped polymers. []
Q4: Are there any challenges associated with using Diethyl 2-bromo-2-methylmalonate in ATRP?
A: One study showed that while Diethyl 2-bromo-2-methylmalonate was effective in copper-mediated ATRP, employing it with a tin-based catalyst (SnII-mediated ARGET ATRP) for synthesizing poly(glycidyl methacrylate) led to undesirable results. [] The tin species catalyzed epoxide ring-opening reactions, resulting in polymers with multimodal molecular weight distributions. This highlights the importance of careful catalyst selection when utilizing Diethyl 2-bromo-2-methylmalonate in ATRP.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


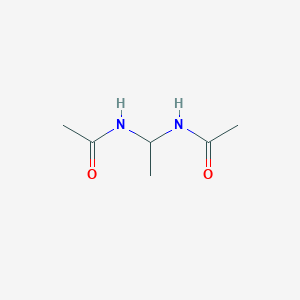
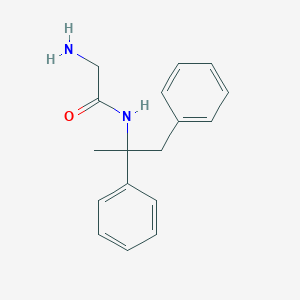
![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)

![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)
